
N-(2,4-dichlorophenyl)-N'-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Approach : Similar compounds have been synthesized using reactions involving ethyl 2-oxobutanoate and phenylhydrazine hydrochloride, or via cyclocondensation reactions (Achutha et al., 2017).
- Chemical Reactions : Cyclocondensation reactions are a common method for synthesizing similar compounds, including using ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with various hydrazines (Machado et al., 2011).
Molecular Structure Analysis
- Crystal Structure : Related compounds have been found to crystallize in various crystal systems, such as triclinic or monoclinic, with detailed geometric parameters established through X-ray diffraction (Su, 2007).
- Molecular Interactions : Intramolecular hydrogen bonds and π-π interactions are significant in stabilizing the molecular structure of related compounds (Zhang et al., 2009).
Chemical Reactions and Properties
- Reactivity : Thiourea derivatives exhibit various chemical reactivities, including interactions with other organic molecules and potential applications in pharmacology and material science (Singh et al., 2002).
- Functional Group Interactions : The presence of certain functional groups like chlorophenyl can influence the reactivity and binding properties of the compound (Shearer et al., 1997).
Physical Properties Analysis
- Optical Properties : Similar compounds have shown distinct optical properties and can be characterized by spectroscopic methods like UV/Vis, NMR, and FT-IR (Purandara et al., 2019).
- Thermal Properties : The thermal behavior, including melting points and enthalpies of fusion, can be significantly affected by molecular structure and substituents (Kelman et al., 2002).
Chemical Properties Analysis
- Electrochemical Properties : Related compounds have been explored for their electrochemical properties, which can be influenced by the presence of functional groups and molecular structure (Segura et al., 2006).
- Nonlinear Optical Properties : Some derivatives exhibit nonlinear optical properties, which are important for applications in materials science (Lin et al., 2011).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2S/c1-2-12-9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMDWKCHZSVEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

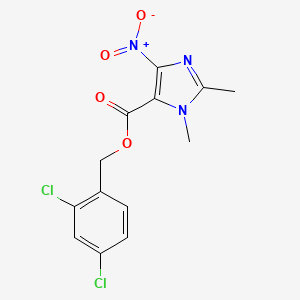

![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)
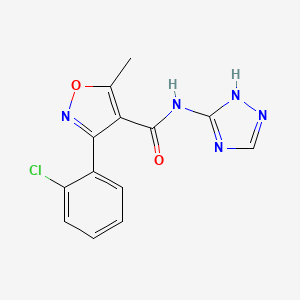

![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)
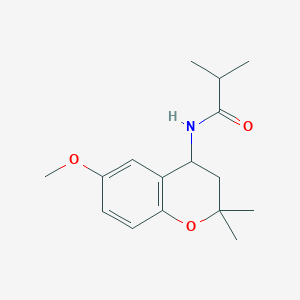
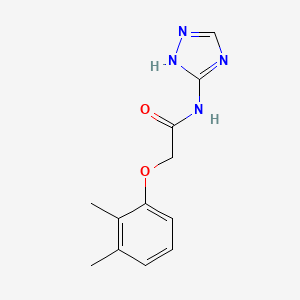
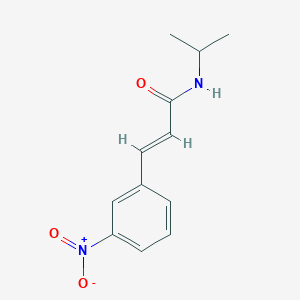
![2-[4-(methoxyacetyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5604974.png)
![1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one](/img/structure/B5604975.png)
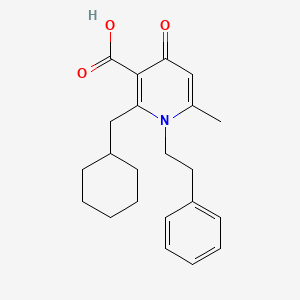
![methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5604997.png)
![(3R*,5R*)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5605002.png)